

# A Preclinical Candidate for the Treatment of Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Fordine  |           |
| Cat. No.:            | B3303665 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

GSK3186899, also known as DDD853651 and subsequently DNDI-6899, is a preclinical development candidate for the treatment of visceral leishmaniasis (VL).[1][2] This devastating disease, caused by protozoan parasites of the Leishmania genus, is fatal if left untreated.[2][3] [4] Current therapeutic options for VL are hampered by issues such as toxicity, variable efficacy, and the emergence of resistance, creating a significant unmet medical need for novel treatments.[1][2][3][4] GSK3186899 emerged from a phenotypic screening campaign against Leishmania donovani, the primary causative agent of VL.[1][2] The compound was developed through a collaboration between GlaxoSmithKline (GSK) and the Drug Discovery Unit at the University of Dundee.[5]

#### **Mechanism of Action**

GSK3186899 acts as an inhibitor of the Leishmania donovani cdc-2-related kinase 12 (CRK12).[6][7] This kinase is understood to be involved in the regulation of transcription and cell division within the parasite.[8] The identification of CRK12 as the target was achieved through a combination of chemical proteomics and genetic approaches.[8] This novel mechanism of action, targeting a key regulatory enzyme in the parasite, presents a promising avenue for overcoming resistance to existing therapies.

# **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Mechanism of action of GSK3186899 in Leishmania donovani.

## **Preclinical Efficacy**

GSK3186899 has demonstrated significant activity against Leishmania donovani in both in vitro and in vivo models.

#### **In Vitro Activity**

The compound shows potent activity in intra-macrophage assays, which are considered highly relevant to the disease pathology as the amastigote stage of the parasite resides within host macrophages.

| Assay Type                    | Cell Line | Target<br>Organism         | Parameter | Value  | Reference |
|-------------------------------|-----------|----------------------------|-----------|--------|-----------|
| Intra-<br>macrophage<br>assay | THP-1     | L. donovani<br>amastigotes | EC50      | 1.4 μΜ | [6]       |
| Cytotoxicity                  | HepG2     | Human                      | -         | -      | [1]       |

#### **In Vivo Efficacy**

In a mouse model of visceral leishmaniasis, GSK3186899 demonstrated efficacy comparable to the current oral standard of care, miltefosine.[6]



| Animal<br>Model | Dosing<br>Regimen                 | Duration | Reduction<br>in Parasite<br>Load | Compariso<br>n            | Reference |
|-----------------|-----------------------------------|----------|----------------------------------|---------------------------|-----------|
| Balb/c mice     | 25 mg/kg,<br>oral, twice<br>daily | 10 days  | 99%                              | Comparable to miltefosine | [6]       |

## **Pharmacokinetics and Safety Profile**

The development of GSK3186899 focused on optimizing its pharmacokinetic properties to achieve a balance between metabolic stability and solubility.[1][2] While detailed pharmacokinetic parameters from preclinical studies are not fully disclosed in the provided literature, the compound was advanced as a preclinical candidate based on a favorable profile. [9]

Non-Good Laboratory Practice (GLP) preclinical safety assessments, including cardiovascular and genotoxicity studies, did not reveal any significant issues that would impede further development, suggesting a suitable therapeutic window.[6]

### **Clinical Development**

GSK3186899 was nominated as a clinical candidate in 2018.[5] A Phase I single ascending dose study in healthy volunteers was successfully completed in 2019.[5] In 2021, GSK discontinued its development efforts, and the Drugs for Neglected Diseases initiative (DNDi) assumed responsibility for the compound's progression.[5] DNDi has prioritized its development due to its unique mechanism of action.[5] A Phase I multiple ascending dose study, including an assessment of food effect, is anticipated to commence in early 2025.[5]

# **Clinical Development Timeline**



Click to download full resolution via product page



Caption: Clinical development timeline for GSK3186899 (DNDI-6899).

# Experimental Protocols Intra-macrophage Leishmania donovani Activity Assay

This assay is crucial for determining the efficacy of compounds against the clinically relevant amastigote stage of the parasite.

- Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophages.
- Infection: The differentiated THP-1 cells are infected with Leishmania donovani amastigotes.
- Compound Treatment: A dilution series of the test compound (GSK3186899) is added to the infected cells.
- Incubation: The treated, infected cells are incubated for a defined period to allow for compound action and parasite proliferation.
- Assessment: The parasite load in the macrophages is quantified, typically using high-content imaging or other methods, to determine the extent of parasite inhibition.
- Data Analysis: The half-maximal effective concentration (EC50) is calculated from the doseresponse curve.

#### In Vivo Mouse Efficacy Model for Visceral Leishmaniasis

This model assesses the therapeutic potential of a compound in a living organism.

- Animal Model: Female Balb/c mice are used for this model.
- Infection: Mice are infected with Leishmania donovani amastigotes. The infection is allowed to establish for a period, typically 7 days.[1]
- Treatment Groups: The infected mice are randomized into treatment groups, including a vehicle control group, a positive control group (e.g., miltefosine), and groups receiving different doses of the test compound (GSK3186899).



- Dosing: The compound is administered orally according to the specified regimen (e.g., 25 mg/kg, twice daily for 10 days).
- Endpoint: At the end of the treatment period, the mice are euthanized, and the parasite burden in the liver is quantified. This is often expressed as Leishman-Donovan Units (LDU).
- Data Analysis: The percentage suppression of the parasite load in the treated groups is calculated relative to the vehicle control group.

# **Experimental Workflow for In Vivo Efficacy**





Click to download full resolution via product page

Caption: Workflow for the in vivo mouse efficacy model of visceral leishmaniasis.

#### Conclusion



GSK3186899 is a promising preclinical candidate for the treatment of visceral leishmaniasis with a novel mechanism of action targeting the parasite's CRK12. It has demonstrated potent in vitro and in vivo efficacy, coupled with a favorable preclinical safety profile. The continued development of this compound by DNDi represents a significant step forward in the search for new, effective, and safe treatments for this neglected tropical disease. The upcoming Phase I multiple ascending dose study will be a critical milestone in its clinical evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis WCAIR [wcair.dundee.ac.uk]
- 4. Collection Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - Journal of Medicinal Chemistry -Figshare [figshare.com]
- 5. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Preclinical Candidate for the Treatment of Visceral Leishmaniasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3303665#e-g-what-is-correct-compound-name]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com